molecular formula C14H17ClFNS B15182003 N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride CAS No. 80154-81-0

N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride

Cat. No.: B15182003
CAS No.: 80154-81-0
M. Wt: 285.8 g/mol
InChI Key: WILCBUJIQCSRIS-UHFFFAOYSA-N
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Description

N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorobenzyl group attached to the alpha position of the phenethylamine backbone, along with an ethyl group and a thenylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The synthesis begins with the preparation of the p-fluorobenzyl intermediate through a halogenation reaction.

    Alkylation: The p-fluorobenzyl intermediate is then subjected to alkylation with ethylamine to introduce the ethyl group.

    Formation of the Thenylamine Moiety: The thenylamine moiety is introduced through a nucleophilic substitution reaction.

    Hydrochloride Salt Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the phenethylamine backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a pharmaceutical intermediate.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(p-Fluorobenzyl)-alpha-methylphenethylamine hydrochloride
  • N-Ethyl-alpha-methylphenethylamine hydrochloride
  • N-(p-Fluorobenzyl)-2-thenylamine hydrochloride

Uniqueness

N-Ethyl-alpha-(p-fluorobenzyl)-2-thenylamine hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

80154-81-0

Molecular Formula

C14H17ClFNS

Molecular Weight

285.8 g/mol

IUPAC Name

N-ethyl-2-(4-fluorophenyl)-1-thiophen-2-ylethanamine;hydrochloride

InChI

InChI=1S/C14H16FNS.ClH/c1-2-16-13(14-4-3-9-17-14)10-11-5-7-12(15)8-6-11;/h3-9,13,16H,2,10H2,1H3;1H

InChI Key

WILCBUJIQCSRIS-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1=CC=C(C=C1)F)C2=CC=CS2.Cl

Origin of Product

United States

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